
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as MNA-10, is a compound that has been extensively studied for its potential applications in scientific research. MNA-10 is a small molecule that can selectively modulate the activity of certain proteins, making it a valuable tool for studying the mechanisms of various biological processes.
Wissenschaftliche Forschungsanwendungen
Co-crystal Formation and Structural Studies
The research on N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide includes studies on its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, leading to insights into crystal structure and interactions. These studies provide valuable information on the molecular arrangement and potential applications in material science (A. Karmakar et al., 2009).
Antioxidant and Enzyme Inhibitory Activities
Another significant application area for derivatives of this compound involves their antioxidant properties and enzyme inhibitory activities. For instance, studies have shown that certain derivatives exhibit good acetylcholinesterase and α-glycosidase inhibitory activities, alongside potent free radical scavenging capabilities. This research is crucial for understanding the compound's potential in treating oxidative stress-related diseases (Khawla Boudebbous et al., 2021).
Antiproliferative Activities
The compound and its derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, showing promise in cancer research. For example, specific derivatives demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting the potential therapeutic applications of these molecules in oncology (I‐Li Chen et al., 2013).
Catalysis and Synthesis Applications
Research has also explored the use of this compound derivatives in catalysis, particularly in facilitating the synthesis of other complex organic molecules. These studies contribute to the development of more efficient synthetic pathways in organic chemistry, highlighting the compound's versatility as a catalyst or intermediate (M. Mokhtary & Mogharab Torabi, 2017).
Aminopeptidase N Inhibition and Anti-angiogenic Activity
The compound has been identified as a potent inhibitor of aminopeptidase N, with implications for anti-angiogenic therapies. By inhibiting the basic fibroblast growth-factor-induced invasion of endothelial cells, these derivatives demonstrate potential in treating diseases characterized by excessive angiogenesis, such as certain types of cancer (Jiyong Lee et al., 2005).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-9-11-21(12-10-19)30-18-25(28)26-17-24(27-13-15-29-16-14-27)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPJGZRBOSGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

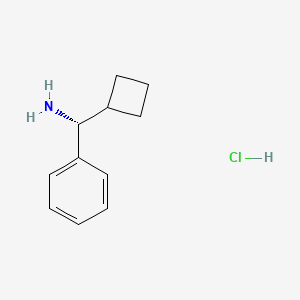
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)
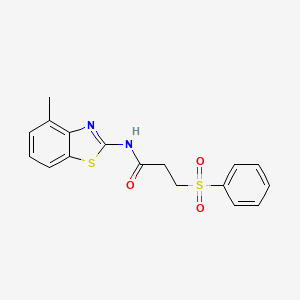
![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)
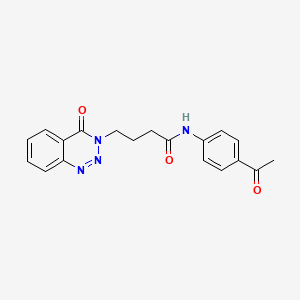

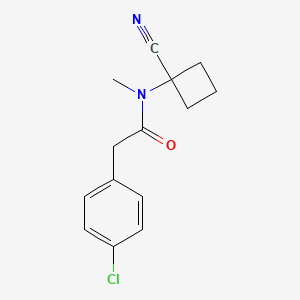
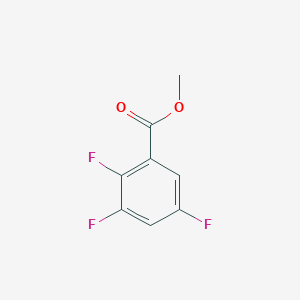
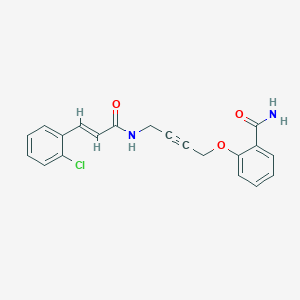
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)


